

BPC-157's Effects on Nitric Oxide Pathways: A Technical Guide

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Compound of Interest

Compound Name: Cx-157

Cat. No.: B1669360

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Abstract: The synthetic peptide BPC-157, a 15-amino acid fragment of a human gastric protein, has demonstrated significant therapeutic potential across various preclinical models. A substantial body of evidence points to its interaction with the nitric oxide (NO) system as a core component of its regenerative and cytoprotective activities. This document provides a detailed technical overview of the molecular pathways through which BPC-157 modulates NO production, focusing on the activation of endothelial nitric oxide synthase (eNOS) via two distinct but interconnected signaling cascades: the VEGFR2-Akt-eNOS pathway and the Src-Caveolin-1-eNOS pathway. We present quantitative data from key studies, detail the experimental protocols used to elucidate these mechanisms, and provide visualizations of the signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

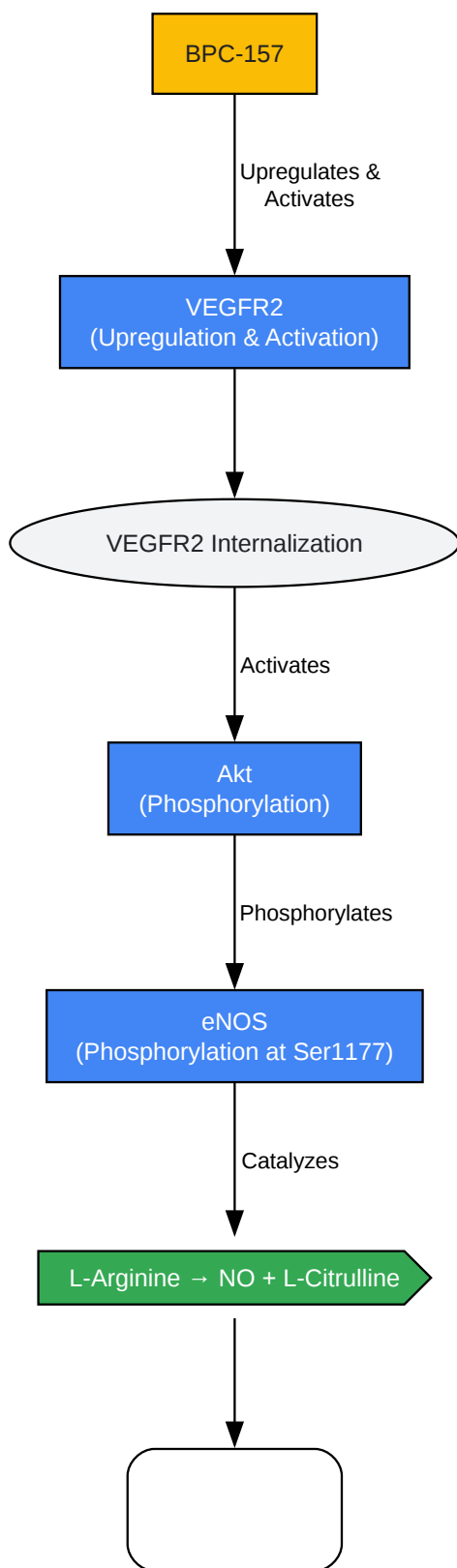
Core Signaling Pathways in BPC-157-Mediated NO Production

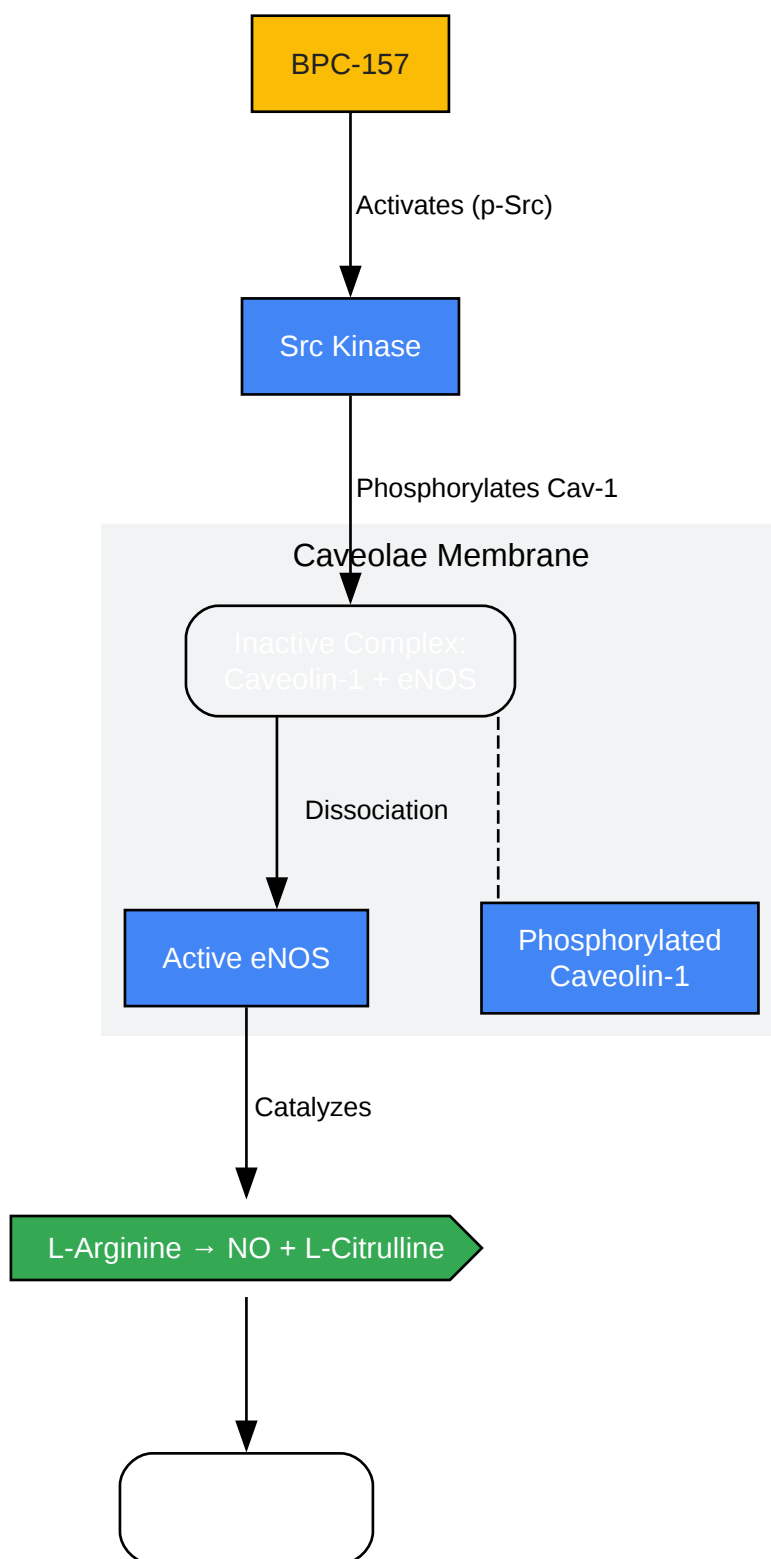
BPC-157 enhances the bioavailability of nitric oxide primarily by activating eNOS, the enzyme responsible for NO synthesis in endothelial cells. This activation is achieved through at least two well-documented signaling pathways.

The VEGFR2-Akt-eNOS Pathway

A primary mechanism for BPC-157's pro-angiogenic and healing effects is its ability to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. Unlike typical

ligands, BPC-157 appears to upregulate the expression of VEGFR2 and promote its activation and internalization, initiating downstream signaling even in the absence of VEGF-A. This activation leads to a sequential phosphorylation cascade involving Akt and ultimately eNOS, boosting NO production. This pathway is crucial for promoting the migration and proliferation of endothelial cells, which are foundational steps in angiogenesis and tissue repair.







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